Chemical properties of 4,5-Dichloro-2-methylbenzaldehyde
Chemical properties of 4,5-Dichloro-2-methylbenzaldehyde
Title: 4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9): A Comprehensive Guide to Reactivity, Steric Modulation, and Synthetic Applications
Target Audience: Researchers, scientists, and drug development professionals.
I. Executive Summary
In modern drug discovery and fine chemical synthesis, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream diversification. 4,5-Dichloro-2-methylbenzaldehyde (CAS 1416352-12-9) is a privileged, multi-functional synthon characterized by an electrophilic carbonyl core, a sterically demanding ortho-methyl group, and two synthetically orthogonal carbon-chlorine (C-Cl) bonds[1].
This whitepaper provides an authoritative analysis of the physicochemical properties and reactivity profile of this compound. By dissecting the structural causality behind its chemical behavior—specifically the steric hindrance imposed by the ortho-methyl group and the electronic modulation of the di-chloro moiety—we establish self-validating experimental protocols for chemoselective reductive amination and site-selective Suzuki-Miyaura cross-coupling.
II. Physicochemical Profiling & Data Presentation
Understanding the baseline physical properties of 4,5-Dichloro-2-methylbenzaldehyde is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during transition-metal catalysis.
Table 1: Physicochemical Properties & Descriptors
| Property | Value / Description |
| CAS Registry Number | 1416352-12-9 |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| SMILES String | CC1=CC(=C(C=C1C=O)Cl)Cl |
| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature to 2-8°C |
| Hazard Classification | H302 (Harmful if swallowed), H315, H319, H335 |
| Primary Synthetic Utility | API intermediate, heterocycle synthesis, cross-coupling precursor |
Data aggregated from standard chemical vendor specifications and computational descriptors[1].
III. Mechanistic Reactivity & Structural Causality
The synthetic utility of 4,5-Dichloro-2-methylbenzaldehyde is governed by the interplay between steric shielding and electronic induction.
Steric Hindrance at the Carbonyl Center
Nucleophilic addition to the aldehyde (C1) is fundamentally altered by the adjacent methyl group at the C2 (ortho) position. This methyl group physically obstructs the Bürgi-Dunitz trajectory (the optimal angle of ~107° for nucleophilic attack on a carbonyl). Consequently, standard condensation reactions (e.g., imine formation) exhibit significantly higher activation energies compared to unhindered benzaldehydes[2].
To overcome this, reactions such as reductive amination require careful kinetic management. If a strong, unselective reductant like Sodium Borohydride (NaBH₄) is used, the slow-forming imine is bypassed, and the unreacted aldehyde is prematurely reduced to a dead-end benzyl alcohol[3].
Table 2: Reductant Selection Matrix for Sterically Hindered Aldehydes
| Reductant | Chemoselectivity | Imine Reduction Rate | Aldehyde Reduction Rate | Suitability for Ortho-Substituted Aldehydes |
| NaBH₄ | Low | Very Fast | Very Fast | Poor (Yields primary alcohol byproduct) |
| NaBH₃CN | High | Fast | Slow | Good (Toxic byproducts) |
| NaBH(OAc)₃ | Very High | Fast | Very Slow | Optimal (Mild, highly selective) |
Electronic Modulation and C-Cl Activation
The chlorine atoms at C4 and C5 exert a dual effect: they withdraw electron density via the inductive effect ( −I ), slightly increasing the electrophilicity of the ring, while donating electron density via resonance ( +R ). Because C-Cl bonds possess a higher bond dissociation energy (~96 kcal/mol) than C-Br or C-I bonds, they are traditionally inert under standard palladium catalysis. However, utilizing electron-rich, sterically bulky ligands (e.g., XPhos) or N-Heterocyclic Carbene (NHC)-Pd polymers allows for efficient oxidative addition into the C-Cl bond, enabling Suzuki-Miyaura cross-coupling without degrading the sensitive aldehyde functionality[4][5].
Caption: Structural reactivity map of 4,5-Dichloro-2-methylbenzaldehyde highlighting key functional sites.
IV. Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Every reagent choice and operational sequence is grounded in the mechanistic causality discussed above.
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize a secondary amine while suppressing the reduction of the sterically hindered starting aldehyde.
Reagents:
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4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv, 10 mmol)
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Primary Amine (e.g., Benzylamine) (1.2 equiv, 12 mmol)
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Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol)
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Glacial Acetic Acid (1.0 equiv, 10 mmol)
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1,2-Dichloroethane (DCE) (0.2 M, 50 mL)
Step-by-Step Methodology:
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Imine Pre-formation: Dissolve the aldehyde and the primary amine in anhydrous DCE under an argon atmosphere. Add glacial acetic acid.
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Causality: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric bulk of the ortho-methyl group[2].
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Kinetic Aging: Stir the mixture at room temperature for 2–4 hours before adding the reductant.
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Causality: Because the Bürgi-Dunitz trajectory is hindered, imine/iminium formation is exceptionally slow. Premature addition of the reductant will lead to the irreversible reduction of the unreacted aldehyde[3].
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Selective Reduction: Cool the reaction to 0°C. Add NaBH(OAc)₃ portion-wise over 15 minutes.
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Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the highly electrophilic iminium ion while leaving the sterically shielded, less electrophilic aldehyde intact[3].
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Quench & Workup: Stir for an additional 12 hours at room temperature. Quench with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid and decompose excess reductant. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Caption: Mechanistic pathway of chemoselective reductive amination overcoming steric hindrance.
Protocol B: Aldehyde-Tolerant Suzuki-Miyaura Cross-Coupling
Objective: Achieve C-C bond formation at the inert C-Cl positions without degrading the reactive aldehyde moiety.
Reagents:
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4,5-Dichloro-2-methylbenzaldehyde (1.0 equiv, 5 mmol)
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Arylboronic Acid (2.5 equiv for exhaustive di-coupling, 12.5 mmol)
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Palladium(II) Acetate, Pd(OAc)₂ (0.05 equiv, 0.25 mmol)
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XPhos Ligand (0.10 equiv, 0.50 mmol)
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Potassium Phosphate, K₃PO₄ (3.0 equiv, 15 mmol)
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Toluene / H₂O (10:1 v/v, 25 mL)
Step-by-Step Methodology:
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Catalyst Pre-activation: In an oven-dried Schlenk flask, combine Pd(OAc)₂ and XPhos in toluene. Stir for 15 minutes until the solution turns a deep red/orange.
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Causality: XPhos is a highly electron-rich, bulky biaryl phosphine ligand. It facilitates the difficult oxidative addition of Pd(0) into the strong C-Cl bond while preventing catalyst aggregation into inactive Pd-black[5].
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Substrate Addition: Add the aldehyde, arylboronic acid, and K₃PO₄.
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Biphasic Initiation: Add degassed H₂O to the mixture.
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Causality: Water is strictly required to hydrolyze the boronic acid into a highly nucleophilic trihydroxyboronate anion [ArB(OH)3]− , which is the active species required for the transmetalation step onto the Pd-complex[4].
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Thermal Activation: Heat the biphasic mixture to 100°C under vigorous stirring for 18 hours.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and partition between Ethyl Acetate and water. Purify the crude biaryl product via silica gel flash chromatography.
V. Conclusion
4,5-Dichloro-2-methylbenzaldehyde is a highly valuable scaffold for drug discovery, offering distinct vectors for functionalization. By applying a first-principles understanding of steric hindrance (Bürgi-Dunitz trajectory obstruction by the C2-methyl) and electronic deactivation (C-Cl bond strength), chemists can deploy targeted methodologies—such as kinetic aging in reductive aminations and specialized bulky-ligand Pd-catalysis in cross-couplings—to unlock the full synthetic potential of this molecule.
VI. References
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Sigma-Aldrich. 4,5-Dichloro-2-methylbenzaldehyde Product Specification. Retrieved from:[Link]
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Meiji University Chemical Database. 4,5-Dichloro-2-methylbenzaldehyde CAS 1416352-12-9. Retrieved from: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from: [Link]
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MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from: [Link]
